MFCD02967506
Description
MFCD02967506 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and organic synthesis research. Such compounds typically exhibit roles as intermediates in catalysis or bioactive molecule synthesis, with properties like moderate solubility, tunable reactivity, and compatibility with cross-coupling reactions .
Properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-13-8-10-14(11-9-13)26-12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZLJTWTQUMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02967506 involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenoxy)butanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD02967506 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD02967506 is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD02967506 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Key Observations :
- Solubility : Log S values (≈-2.5 to -3.0) indicate moderate aqueous solubility, similar to halogenated aromatics in and , which are often optimized via substituent engineering .
Functional Analog Comparison
Table 2: Functional and Bioactive Properties
Key Observations :
Table 3: Reaction Conditions and Yields
Key Observations :
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂ in ) are widely used for halogenated aromatics, suggesting this compound could adopt similar protocols .
- Green Chemistry : A-FGO catalysts in highlight trends in recyclable catalysts, a strategy applicable to this compound synthesis .
Research Implications and Limitations
While this analysis leverages data from analogs, direct experimental validation for this compound remains necessary. Future studies should prioritize:
Structural Elucidation : X-ray crystallography or NMR to confirm substituent positions.
Bioactivity Profiling : Screening against target enzymes (e.g., kinases, CYP450s) to validate computational predictions .
Process Optimization : Implementing green solvents or catalysts to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
